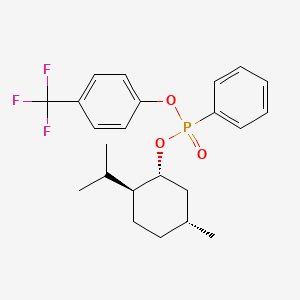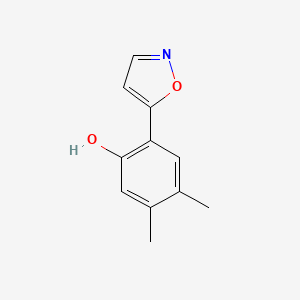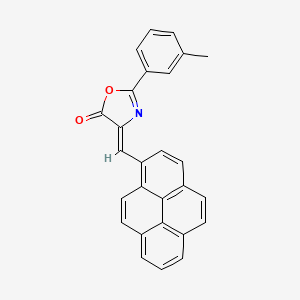
6-Methoxyquinoline-8-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxyquinoline-8-thiol is a heterocyclic aromatic compound that features a quinoline ring system substituted with a methoxy group at the 6-position and a thiol group at the 8-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyquinoline-8-thiol typically involves the introduction of the methoxy and thiol groups onto the quinoline ring. One common method is the nucleophilic substitution reaction where a quinoline derivative is reacted with a methoxy group donor and a thiol group donor under specific conditions. Transition-metal catalyzed reactions, such as those involving palladium or copper catalysts, are often employed to facilitate these substitutions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Methoxyquinoline-8-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The methoxy and thiol groups can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
6-Methoxyquinoline-8-thiol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of fluorescent sensors for detecting zinc and chlorine.
Biology: Investigated for its potential as an inhibitor of bacterial DNA gyrase and topoisomerase.
Medicine: Studied for its antitumor properties, particularly in inducing oxidative damage in cancer cells.
Industry: Utilized in the development of metal-organic complexes for use as single-ion magnets.
Wirkmechanismus
The mechanism of action of 6-Methoxyquinoline-8-thiol involves its interaction with molecular targets such as enzymes and receptors. For instance, its antitumor activity is attributed to its ability to induce oxidative stress in cancer cells, leading to DNA damage and apoptosis . The compound’s interaction with bacterial enzymes like DNA gyrase and topoisomerase inhibits their function, thereby preventing bacterial replication .
Similar Compounds:
6-Methoxyquinoline: Lacks the thiol group, making it less reactive in certain chemical reactions.
8-Hydroxyquinoline: Contains a hydroxyl group instead of a methoxy group, leading to different chemical properties and applications.
6-Methoxyquinoline N-oxide: An oxidized form of 6-Methoxyquinoline with distinct reactivity.
Uniqueness: this compound is unique due to the presence of both methoxy and thiol groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile compound in various applications.
Eigenschaften
| 24186-85-4 | |
Molekularformel |
C10H9NOS |
Molekulargewicht |
191.25 g/mol |
IUPAC-Name |
6-methoxyquinoline-8-thiol |
InChI |
InChI=1S/C10H9NOS/c1-12-8-5-7-3-2-4-11-10(7)9(13)6-8/h2-6,13H,1H3 |
InChI-Schlüssel |
VZWQKHDYKKWWNI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Imidazo[1,2-a]pyrazin-8-amine, N-[2-(4-morpholinyl)ethyl]-3-phenyl-](/img/structure/B12895834.png)
![2'-Deoxy-8-[4-(hydroxymethyl)phenyl]guanosine](/img/structure/B12895837.png)

